molecular formula C18H23N3O4S B2617120 4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034317-74-1

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No. B2617120
CAS RN: 2034317-74-1
M. Wt: 377.46
InChI Key: GFJURRLLLGECEG-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity .


Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidine derivatives can be achieved through various synthetic approaches .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also contributes to the structural diversity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine and pyrimidine rings can be influenced by steric factors .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and its derivatives are involved in various chemical synthesis processes, highlighting their utility in producing compounds with potential biological and pharmaceutical applications. For instance, the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine showcases the compound's role in creating sulfone derivatives, beneficial in drug development due to their safety and effectiveness in oxidation processes (Hongbin, 2011).

Antimicrobial and Antioxidant Properties

The synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups demonstrate the compound's relevance in developing new antimicrobial agents. Some derivatives exceeded the activity of reference drugs, indicating the potential for creating more effective antimicrobial treatments (Alsaedi et al., 2019). Furthermore, studies on 6-substituted-2,4-dimethyl-3-pyridinols highlight the compound's involvement in antioxidant research, offering insights into the development of chain-breaking antioxidants for therapeutic use (Wijtmans et al., 2004).

Hydrogen Bonding and Molecular Interaction Studies

Research on hydrogen-bonded structures in isomeric solvates of pyrimidine derivatives, such as 2-amino-4,6-dimethoxypyrimidinium picrate, provides valuable information on the compound's molecular interactions. These studies are crucial for understanding drug-receptor interactions and designing drugs with improved efficacy and specificity (Rodríguez et al., 2009).

Material Science and Polymer Chemistry

The synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties illustrate the compound's utility in material science, particularly in developing high-performance polymers with applications in electronics, aerospace, and beyond (Liu et al., 2013).

Mechanism of Action

The mechanism of action of compounds containing pyrrolidine and pyrimidine rings can vary widely depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The design of new compounds containing pyrrolidine and pyrimidine rings with different biological profiles is an active area of research in medicinal chemistry .

properties

IUPAC Name

4,6-dimethyl-2-[1-(2-phenoxyethylsulfonyl)pyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-14-12-15(2)20-18(19-14)25-17-8-9-21(13-17)26(22,23)11-10-24-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJURRLLLGECEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyl-2-((1-((2-phenoxyethyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

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